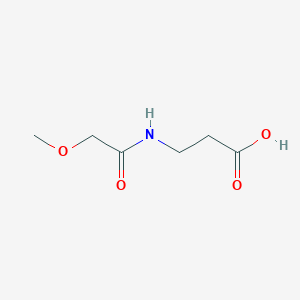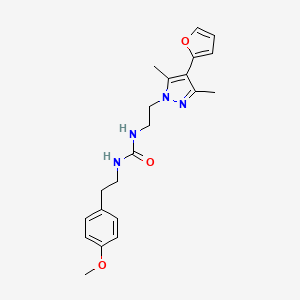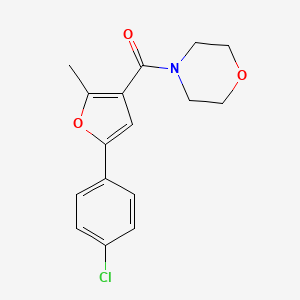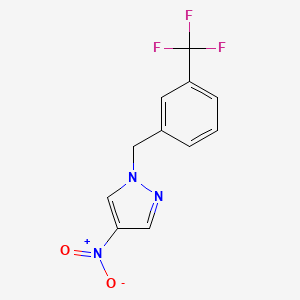
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves the reaction of 3-trifluoromethyl-benzaldehyde with hydrazine hydrate to form 3-trifluoromethyl-benzyl hydrazine. This intermediate is then reacted with 4-nitro-1H-pyrazole-5-carboxylic acid to yield the final product.
Starting Materials
3-trifluoromethyl-benzaldehyde, hydrazine hydrate, 4-nitro-1H-pyrazole-5-carboxylic acid
Reaction
Step 1: React 3-trifluoromethyl-benzaldehyde with hydrazine hydrate in ethanol to form 3-trifluoromethyl-benzyl hydrazine., Step 2: Add 4-nitro-1H-pyrazole-5-carboxylic acid to the reaction mixture and reflux for several hours., Step 3: Cool the reaction mixture and filter the precipitated product., Step 4: Wash the product with cold ethanol and dry under vacuum to obtain 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to the inhibition of weed growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has cytotoxic effects on cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the growth of certain weeds, leading to reduced crop damage. However, the biochemical and physiological effects of this compound on humans and other organisms are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole for lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans and other organisms.
Direcciones Futuras
Future research on 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole could focus on further elucidating its mechanism of action and effects on humans and other organisms. In addition, this compound could be studied for its potential applications in other fields, such as materials science and environmental science. Further optimization of the synthesis method could also lead to increased yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDEVSTDAZWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


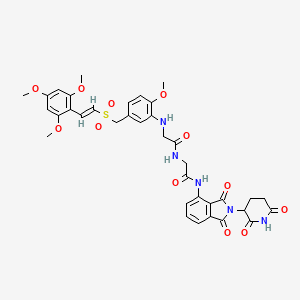
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
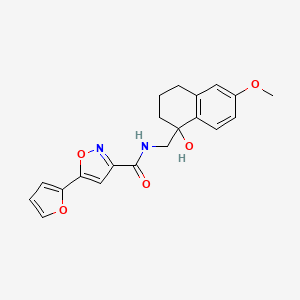
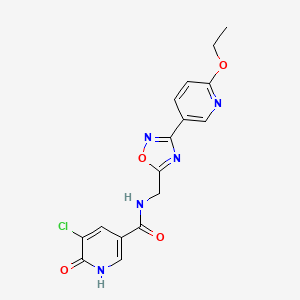
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

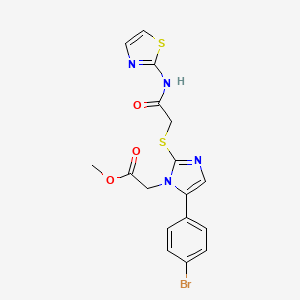
![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)
